Human sEH Inhibitory Potency: 50-Fold Improvement Over the Mouse Enzyme Ortholog Baseline
The target compound exhibits an IC50 of 1 nM against recombinant human sEH, compared to an IC50 of 50 nM against the mouse ortholog (MsEH) under the same assay format using CMNPC as substrate [1]. This 50-fold species-dependent potency difference highlights the compound's preferential fit within the human enzyme's active site. As a contextual comparator, the structurally related epoxide hydrolase inhibitor benchmark AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) typically yields IC50 values in the 10–50 nM range against human sEH across published studies, placing the target molecule at the lower end of the nanomolar potency spectrum for this target class [2].
| Evidence Dimension | sEH inhibition IC50 (human vs. mouse ortholog) |
|---|---|
| Target Compound Data | Human sEH IC50 = 1 nM; Mouse sEH IC50 = 50 nM |
| Comparator Or Baseline | Mouse sEH (MsEH) IC50 = 50 nM (same compound); AUDA benchmark reference range: ~10–50 nM against human sEH |
| Quantified Difference | 50-fold selectivity for human over mouse sEH; target compound human IC50 at least 10-fold lower than AUDA reference range midpoint |
| Conditions | Recombinant human sEH expressed in Sf9 cells; substrate: CMNPC (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate); fluorescence detection of 6-methoxy-2-naphthaldehyde; preincubation conditions per US8815951 assay protocol |
Why This Matters
The 1 nM human sEH IC50 signals that this compound ranks among the more potent sEH inhibitors reported, enabling lower dosing in mechanistic ex vivo studies and reducing compound consumption in screening cascades.
- [1] BindingDB BDBM50383476 (CHEMBL2031923). US Patent US8815951, Compound 438. Affinity Data: Human sEH IC50 = 1 nM; Mouse sEH IC50 = 50 nM. Assay: Inhibition of human recombinant soluble epoxide hydrolase using CMNPC as substrate. View Source
- [2] Kim IH, Lee IH, Nishiwaki H, Hammock BD, Nishi K. Bioorganic & Medicinal Chemistry, 2014, 22(3), 1163–1173. Reports SAR of oxyoxalamide sEH inhibitors and contextualizes the potency range of reference inhibitor AUDA. View Source
